2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Description
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a cyclohexyl substituent at the 2-position and a ketone group at the 3-position of the pyrazolone ring. The acetic acid moiety at the 4-position enhances its polarity, making it amenable to hydrogen bonding and coordination chemistry.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c14-10(15)6-8-7-12-13(11(8)16)9-4-2-1-3-5-9/h7,9,12H,1-6H2,(H,14,15) |
InChI Key |
JBBXLXYFSHORHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in its substituents and functional groups. Key structural comparisons include:
Key Observations :
- Substituent Effects : The cyclohexyl group in the target compound introduces steric bulk and lipophilicity compared to aromatic (e.g., phenyl, fluorophenyl) or methylphenyl substituents. This may influence solubility and molecular packing in crystalline states .
Physicochemical Properties
- Hydrogen Bonding : The acetic acid group in the target compound facilitates dimer formation via N–H⋯O interactions, analogous to the R₂²(10) hydrogen-bonding motif observed in . This contrasts with ester derivatives (e.g., ), which lack acidic protons for similar interactions.
- Crystal Packing : Steric effects from the cyclohexyl group may lead to distinct dihedral angles between rings compared to phenyl-substituted analogs. For instance, in , dihedral angles between the pyrazolone and dichlorophenyl rings are 48.45°, influenced by steric repulsion .
Coordination Chemistry
- The acetic acid group in the target compound can act as a bidentate ligand, similar to acetamide derivatives (e.g., ), which form stable metal complexes for catalytic or pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
